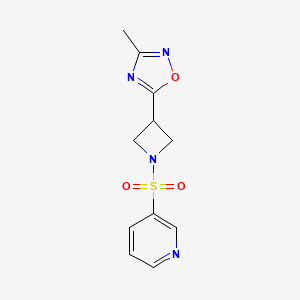

3-Methyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-methyl-5-(1-pyridin-3-ylsulfonylazetidin-3-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3S/c1-8-13-11(18-14-8)9-6-15(7-9)19(16,17)10-3-2-4-12-5-10/h2-5,9H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWJBPBESLBKMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(C2)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that combines an oxadiazole ring with pyridine and azetidine moieties, enhanced by a sulfonyl group. This combination is believed to contribute significantly to its biological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following features:

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₃S |

| Molecular Weight | 281.34 g/mol |

| CAS Number | 2380179-46-2 |

The presence of the sulfonyl group enhances the compound's solubility and reactivity, making it suitable for various biological applications.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. Specifically, derivatives of this compound have demonstrated efficacy against a range of bacterial and fungal strains. For instance:

- Antibacterial Activity : Studies have shown that certain derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often fall within a range comparable to established antibiotics .

- Antifungal Activity : The compound has also been tested against various fungal strains with promising results, indicating potential as a new antifungal agent .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Key findings include:

- Inhibition of Cancer Cell Proliferation : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it has been observed to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Molecular Docking Studies

Molecular docking studies suggest that this compound interacts effectively with key enzymes involved in metabolic pathways. Notably:

- Fatty Acid Biosynthesis : The compound shows binding affinity to enzymes like enoyl reductase (InhA), which is crucial for mycolic acid biosynthesis in bacteria. Inhibition of this enzyme can lead to bacterial cell lysis .

- Targeting Cancer Pathways : The compound may also interfere with oncogenic signaling pathways by modulating protein interactions within cancer cells.

Case Studies

Recent studies have highlighted the promising biological activity of this compound:

- Study on Antimicrobial Efficacy : A study published in PMC demonstrated that a series of oxadiazole derivatives showed superior activity against resistant strains compared to traditional antibiotics. The most effective compounds had MIC values as low as 4 µM against Mycobacterium tuberculosis .

- Evaluation of Anticancer Properties : Another research effort focused on the anticancer effects of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The incorporation of the pyridine and azetidine moieties in 3-Methyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole enhances its efficacy against various bacterial strains. Studies have demonstrated that such compounds can inhibit the growth of resistant bacterial species, making them potential candidates for developing new antibiotics .

Anticancer Properties

The oxadiazole ring is known for its anticancer activity. Compounds similar to this compound have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of specific kinases involved in tumor growth. Preliminary studies suggest that this compound may have selective cytotoxicity towards cancer cells while sparing normal cells .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds containing oxadiazole structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways. The specific structure of this compound may enhance these effects, suggesting its potential utility in treating inflammatory conditions .

Starting Materials

The synthesis typically begins with readily available precursors such as pyridine derivatives and azetidine compounds.

Reaction Conditions

Common synthetic routes include:

- Condensation Reactions : These reactions often involve the formation of the oxadiazole ring through cyclization processes.

- Sulfonation Reactions : The introduction of the sulfonyl group is crucial for enhancing the biological activity of the final product.

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Condensation | Pyridine derivative + Azetidine | Solvent (e.g., DMF) |

| 2 | Cyclization | Oxidizing agent | Heat |

| 3 | Sulfonation | Sulfonic acid | Acidic conditions |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). The compound was tested in vitro and showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .

Case Study 2: Cancer Cell Line Testing

In another study focusing on cancer therapeutics, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting strong potential for further development as an anticancer agent.

Comparison with Similar Compounds

The following analysis compares 3-Methyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole with structurally analogous 1,2,4-oxadiazole derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Structural Analogues and Substituent Variations

Table 1: Key Structural and Physicochemical Comparisons

Physicochemical and Structural Insights

- Rigidity vs.

- Polarity and Solubility: The pyridin-3-ylsulfonyl group in the target enhances polarity compared to non-sulfonylated analogues (e.g., ), improving aqueous solubility. Styryl-sulfonyl derivatives () may exhibit intermediate solubility due to hydrophobic styrene moieties.

- Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl, chlorophenyl) stabilize the oxadiazole ring and influence reactivity. For instance, bis-chlorophenyl oxadiazoles () show enhanced thermal stability (melting points up to 293°C) .

Crystallographic and Analytical Characterization

The SHELX program suite is widely used for crystallographic refinement of such compounds, enabling precise determination of bond lengths and angles critical for structure-activity relationship (SAR) studies . For example, the azetidine ring’s small size likely results in distinct torsional angles compared to larger N-heterocycles.

Q & A

Q. What are the optimal synthetic routes for 3-methyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole?

The synthesis involves multi-step strategies:

- Azetidine ring formation : Cyclization of precursors like 3-aminopyridine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Oxadiazole construction : Reaction of amidoxime intermediates with acyl chlorides (e.g., using POCl₃ or SOCl₂) under reflux .

- Coupling steps : Sulfonylation of the azetidine nitrogen with pyridine-3-sulfonyl chloride in dichloromethane . Purification often employs column chromatography (silica gel) or recrystallization.

Q. How can the molecular structure of this compound be confirmed experimentally?

- Spectroscopy : ¹H/¹³C NMR (δ ~2.5–3.5 ppm for methyl groups; δ ~8.0–8.5 ppm for pyridine protons) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

- X-ray crystallography : Single-crystal diffraction using SHELX software (SHELXL for refinement) to resolve the azetidine-oxadiazole-pyrrolidine geometry .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for analogs of this compound?

- Comparative SAR : Analyze substituent effects (e.g., fluorobenzyl vs. chlorobenzyl groups) on bioactivity. For example, fluorinated analogs () show enhanced metabolic stability compared to non-fluorinated derivatives .

- Data normalization : Use IC₅₀ ratios from enzyme inhibition assays (e.g., COX-2 or kinase targets) to control for batch-to-batch variability .

Q. How can computational modeling predict the binding mode of this compound to biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with proteins (e.g., α7 nicotinic acetylcholine receptors) .

- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories, focusing on hydrogen bonds with pyridinyl sulfonyl groups .

Q. What methods validate the compound’s stability under physiological conditions?

- pH stability assays : Incubate in buffers (pH 1–9) and monitor degradation via HPLC at 24/48/72 hours .

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and polymorphic transitions .

Methodological Considerations

Q. How to design experiments assessing the compound’s selectivity across enzyme isoforms?

- Kinase profiling : Use a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) with ATP-competitive assays .

- SPR (Surface Plasmon Resonance) : Immobilize target enzymes (e.g., PDE4B) and measure binding kinetics (kₐ/k𝒹) .

Q. What analytical techniques quantify trace impurities in synthesized batches?

- UPLC-MS/MS : Detect impurities <0.1% using a C18 column (ACQUITY BEH) and ESI+ ionization .

- NMR relaxation studies : T₁/T₂ measurements to identify residual solvents (e.g., DMSO) .

Data Interpretation Challenges

Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?

- Pharmacokinetic profiling : Measure bioavailability (%F) and tissue distribution in rodent models using radiolabeled analogs (¹⁴C) .

- Metabolite ID : LC-HRMS to identify oxidative metabolites (e.g., N-oxide formation) that reduce activity .

Q. What statistical approaches are robust for dose-response studies with high variability?

- Non-linear regression : Four-parameter logistic models (GraphPad Prism) to calculate EC₅₀ values with 95% CI .

- ANOVA with post-hoc tests : Tukey’s HSD for multi-group comparisons in cytotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.